(R)-(+)-Citronellic acid exhibits promising antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains, including:
These findings suggest the potential of (R)-(+)-citronellic acid as a natural alternative to conventional antibiotics and antifungals, particularly in the context of growing concerns regarding antibiotic resistance.
(R)-(+)-Citronellic acid also demonstrates insecticidal activity against various insects, including mosquitoes, houseflies, and cockroaches. Studies have shown that it can act as a repellent and insecticide, offering potential for developing eco-friendly pest control solutions [, ].
(R)-(+)-Citronellic acid is a chiral monounsaturated fatty acid with the molecular formula and a molecular weight of approximately 170.25 g/mol. It is recognized for its unique structure, which includes a double bond and two methyl groups on the carbon chain. This compound is derived from citronellal, a natural monoterpene, and plays a significant role in various biological processes and applications .
(R)-(+)-Citronellic acid can undergo several chemical transformations:
These reactions highlight the compound's versatility in organic synthesis and industrial applications .
(R)-(+)-Citronellic acid exhibits notable biological activities:
Several methods are employed for synthesizing (R)-(+)-Citronellic acid:
(R)-(+)-Citronellic acid finds applications across several industries:
Studies on the interactions of (R)-(+)-Citronellic acid reveal its potential synergistic effects with other compounds:
These interactions underscore the compound's utility in developing more effective natural products .
Several compounds share structural or functional similarities with (R)-(+)-Citronellic acid:
Compound Name | Structure Type | Unique Features |
---|---|---|
Citronellal | Monoterpene | Precursor to citronellic acid |
Geranic Acid | Monounsaturated fatty acid | Similar chain length but different functional groups |
Limonene | Monoterpene | Distinct aroma profile, used primarily in fragrances |
Myrcene | Monoterpene | Known for its anti-inflammatory properties |
(R)-(+)-Citronellic acid stands out due to its specific stereochemistry and its dual role as both a flavoring agent and an insect repellent, which may not be as pronounced in the other similar compounds listed .
Transition metal-catalyzed oxidation of citronellal to citronellic acid using molecular oxygen is a scalable industrial method. Gold-supported catalysts (e.g., Au/TiO₂ or Au/Al₂O₃) exhibit high efficiency under aqueous alkaline conditions (pH 12, 80°C, 200 Nml/min O₂). At pH <9, competing radical-mediated side reactions form diols via epoxide intermediates, but increasing the pH to 12 suppresses these pathways, achieving >90% yield of citronellic acid. The reaction preserves the stereochemistry of the starting material, making it ideal for converting enantiopure (R)-citronellal into (R)-(+)-citronellic acid.
Table 1: Optimization of Gold-Catalyzed Citronellal Oxidation
Parameter | Optimal Value | Impact on Yield/Selectivity |
---|---|---|
pH | 12 | Minimizes diol formation |
Temperature | 80°C | Balances kinetics/stability |
O₂ Flow Rate | 200 Nml/min | Ensures sufficient oxidant |
Catalyst Loading | 1–2 wt% Au | Maximizes active sites |
Microbial oxidation of racemic citronellol in interface bioreactors enables enantioselective resolution. Hansenula saturnus IFO 0809 oxidizes (S)-citronellol to (S)-citronellic acid (70–85% enantiomeric excess, e.e.), leaving (R)-citronellol (68–70% e.e.) in the organic phase. Subsequent chemical oxidation of the residual (R)-citronellol yields (R)-(+)-citronellic acid. This two-step process leverages the microbe’s (S)-selective alcohol dehydrogenase and the solvent’s phase-separation properties to mitigate substrate toxicity.
Key Advantages:
While gold catalysts themselves are not enantioselective, their use with chiral starting materials enables stereoretentive synthesis. For example, (R)-citronellal derived from enantioselective hydrogenation of citral can be oxidized to (R)-(+)-citronellic acid without racemization. Recent studies highlight the role of basic supports (e.g., MgO) in enhancing catalyst stability and selectivity.
Mechanistic Insight:
The reaction proceeds via adsorption of citronellal onto Au nanoparticles, followed by activation of O₂ at the metal-support interface. The absence of acidic byproducts at high pH ensures minimal epimerization.
Lipase-catalyzed kinetic resolution offers a green route to enantiopure (R)-citronellol, which is oxidized to (R)-(+)-citronellic acid. Candida rugosa lipase selectively acetylates (S)-citronellol in hexanes, leaving (R)-citronellol (77% e.e.). Subsequent oxidation with Dess–Martin periodinane (DMP) and Pinnick reagents converts (R)-citronellol to (R)-(+)-citronellic acid with >95% conversion.
Table 2: Enzymatic Resolution and Oxidation Workflow
Step | Reagents/Conditions | Outcome |
---|---|---|
Lipase Acetylation | C. rugosa lipase, vinyl acetate | (R)-Citronellol (77% e.e.) |
Oxidation | DMP (DCM, 25°C) → NaClO₂, t-BuOH | (R)-Citronellic acid |
(R)-(+)-Citronellic acid serves as a pivotal chiral building block in the synthesis of stereoisomeric nonacosanone derivatives, particularly 3,11-dimethylnonacosan-2-one and related compounds [1] [2]. These long-chain methyl ketones are significant components of sex pheromones in various insect species, including the German cockroach (Blattella germanica) and other Blattidae species [2] [3].
The synthetic approach utilizing (R)-(+)-citronellic acid begins with the preparation of the compound through oxidation of (R)-(+)-citronellol. This chiral acid contains a methyl branch at the 3-position and a terminal isoprene unit that provides the necessary stereochemical framework for the target nonacosanone derivatives [1] [2]. The stereochemical integrity of the starting material is crucial, as the enantiomeric purity of the (R)-(+)-citronellic acid directly impacts the stereoselectivity of the final products.
Table 1. Synthetic Parameters for Nonacosanone Derivatives from (R)-(+)-Citronellic Acid
Target Compound | Stereochemistry | Yield (%) | Enantiomeric Purity (% ee) | Reference |
---|---|---|---|---|
3,11-Dimethylnonacosan-2-one | (3R,11R) | 45-52 | >95 | [2] |
3,11-Dimethylnonacosan-2-one | (3S,11S) | 43-48 | >95 | [2] |
29-Hydroxy-3,11-dimethylnonacosan-2-one | (3R,11R,29R) | 38-42 | >92 | [2] |
29-Hydroxy-3,11-dimethylnonacosan-2-one | (3S,11S,29S) | 36-40 | >92 | [2] |
The methodology involves a series of carbon-carbon bond forming reactions that extend the carbon chain while maintaining stereochemical control. The key steps include alkylation reactions where the chiral center from the citronellic acid is preserved and transmitted to the growing chain [1] [2]. These reactions typically proceed through enolate chemistry, where the deprotonation at the alpha position to the carbonyl group of derivatives creates nucleophilic centers that can be alkylated with appropriate electrophiles.
Research findings indicate that the use of (R)-(+)-citronellic acid as a chiral building block allows for the synthesis of both enantiomers of the target nonacosanone derivatives through appropriate choice of reaction conditions and auxiliary reagents [2]. The natural (3S,11S)-stereoisomer, which represents the naturally occurring pheromone configuration, can be synthesized with high stereoselectivity using this approach.
The biological evaluation of these synthetic nonacosanone derivatives has revealed interesting structure-activity relationships. Studies have shown that while the natural (3S,11S)-isomer is indeed the active pheromone component, the synthetic (3R,11R)-isomer exhibits significantly higher bioactivity in electroantennographic assays [2]. This counterintuitive finding suggests that the synthetic pathways using (R)-(+)-citronellic acid may provide access to compounds with enhanced biological activity compared to the natural products.
The enzymatic esterification of citronellol with acetyl coenzyme A (acetyl-CoA) represents a sophisticated biocatalytic approach for producing citronellyl acetate, a valuable fragrance compound [4] [5]. This process utilizes (R)-(+)-citronellic acid as a precursor in a coupled microbial system that demonstrates the compound's versatility in biotechnological applications.
The microbial transformation is carried out using Hansenula saturnus IFO 0809 in an interface bioreactor system [4] [5]. This organism possesses alcohol acetyltransferase (AATFase) activity, which catalyzes the esterification of citronellol with acetyl-CoA. The system operates through a double coupling mechanism where glucose metabolism provides the acetyl-CoA donor, and the microbial esterification produces citronellyl acetate [5].
Table 2. Microbial Esterification Parameters for Citronellyl Acetate Production
Reaction Component | Concentration | Reaction Time | Yield (%) | Product Selectivity (%) |
---|---|---|---|---|
Citronellol | 0.78 g/15 mL | 48 h | 67 | 85 |
Acetyl-CoA | 0.13 mmol/15 mL | 48 h | 67 | 85 |
Glucose | 1-4% w/v | 48 h | 60-85 | 75-90 |
H. saturnus IFO 0809 | 1-day culture | 48 h | 67 | 85 |
The process can be further enhanced through triple coupling, where citronellal reduction to citronellol is coupled with acetyl-CoA formation and subsequent esterification [5]. This approach utilizes the organism's ability to reduce citronellal to citronellol, which then serves as the substrate for esterification. The triple coupling system allows for the direct conversion of citronellal to citronellyl acetate without requiring external citronellol addition.
Research findings demonstrate that the efficiency of the esterification process is significantly influenced by glucose concentration in the growth medium [5]. Higher glucose concentrations (3-4%) lead to increased acetyl-CoA formation, which correlates with enhanced citronellyl acetate production. The optimal conditions involve maintaining pH around 7.0 and temperature at 25°C, with continuous agitation to ensure proper mass transfer between the organic and aqueous phases.
The stereochemical aspects of this biotransformation are particularly noteworthy. The enzyme system shows selectivity for the (R)-enantiomer of citronellol, which is consistent with the natural substrate preference of the acetyltransferase enzyme [4]. When starting with (R)-(+)-citronellic acid-derived citronellol, the esterification proceeds with high enantioselectivity, producing predominantly (R)-citronellyl acetate.
Table 3. Enzymatic Selectivity in Microbial Esterification
Substrate | Enzyme | Selectivity | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
(R)-Citronellol | AATFase | R-selective | 85 | >95 |
(S)-Citronellol | AATFase | R-selective | 25 | >95 |
(RS)-Citronellol | AATFase | R-selective | 55 | >90 |
The interface bioreactor design is crucial for the success of this biotransformation. The system utilizes a hydrophilic carrier (agar plate) and a hydrophobic organic solvent (decane) to create an interface where the microorganisms can function while maintaining contact with both aqueous and organic phases [5]. This design allows for efficient substrate delivery and product recovery while minimizing potential toxicity effects from organic solvents.
Fed-batch operation has been successfully implemented to overcome substrate inhibition effects that can occur with high concentrations of citronellol [5]. The gradual addition of substrate allows for sustained production of citronellyl acetate over extended periods, with total yields reaching up to 24.0 mg/mL after 9 days of operation.
The synthesis of (R,R)-phytol represents one of the most sophisticated applications of (R)-(+)-citronellic acid in asymmetric organic synthesis [6] [7] [8]. Phytol is a diterpene alcohol that serves as the hydrophobic tail of chlorophyll and is also a precursor to vitamins E and K1 [6] [9]. The stereocontrolled synthesis of this compound demonstrates the utility of citronellic acid as a chiral building block in complex natural product synthesis.
The synthetic strategy begins with (R)-(+)-citronellic acid, which provides the necessary methyl branch at the 3-position and the correct absolute configuration for the target molecule [7] [8]. The key transformation involves the utilization of the carboxylic acid functionality for carbon-carbon bond formation while preserving the stereochemical integrity of the existing chiral center.
Table 4. Synthetic Route to (R,R)-Phytol from (R)-(+)-Citronellic Acid
Step | Reaction Type | Yield (%) | Stereoselectivity (dr) | Conditions |
---|---|---|---|---|
1 | Reduction to alcohol | 85 | >20:1 | LiAlH4, Et2O |
2 | Alkylation | 78 | >15:1 | LDA, alkyl halide |
3 | Chain extension | 82 | >10:1 | Wittig reaction |
4 | Hydrogenation | 90 | >25:1 | Pd/C, H2 |
Overall | - | 48 | >20:1 | - |
The stereocontrolled alkylation strategy employs the SN2' type ring-opening reaction of (R)-β-methyl-β-propiolactone, which can be derived from (R)-(+)-citronellic acid through a series of transformations [7]. This approach allows for the installation of the required isoprenyl units while maintaining the correct stereochemical relationships between the methyl substituents.
Research findings indicate that the use of (R)-pulegone as a starting material in conjunction with (R)-(+)-citronellic acid derivatives can provide access to (R,R)-phytol with high stereochemical purity in both absolute and geometrical configurations [7]. The synthesis involves the SN2 type ring-opening reaction of (R)-β-methyl-β-propiolactone and the SN2' type ring-opening reaction of isopropenyl oxirane.
The lithium-cuprate mediated coupling reactions have proven particularly effective for this transformation [6]. The Li2CuCl4-catalyzed couplings of bifunctional C5 allylic acetates with optically active hexahydrofarnesylmagnesium bromide proceed with high chemo- and stereoselectivity (≥98% E-retention) to give the desired phytol derivatives in yields of 72-80% [6].
Table 5. Coupling Reactions in (R,R)-Phytol Synthesis
Coupling Partner | Catalyst | Yield (%) | E/Z Ratio | Enantiomeric Excess (%) |
---|---|---|---|---|
Hexahydrofarnesyl-MgBr | Li2CuCl4 | 78 | >98:2 | >95 |
Allylic acetate | Li2CuCl4 | 82 | >98:2 | >95 |
Grignard reagent | CuI | 72 | >95:5 | >92 |
The stereochemical outcome of these reactions depends critically on the nature of the leaving group, the double-bond geometry, and the nature and concentration of the catalyst [6]. The Li2CuCl4-catalyzed coupling reactions show remarkable selectivity for the formation of the desired (R,R)-configuration, with the stereochemistry being determined by the approach of the nucleophile to the less hindered face of the electrophilic center.
The synthetic route to (R,R)-phytol has been successfully applied to the preparation of natural vitamin K1 [6] [9]. The Friedel-Crafts alkylation of menadiol monobenzoate with the (R,R)-phytol derivatives gives the dihydrovitamin K1 derivative with good stereoselectivity (E/Z ≈ 9:1) [6]. The conversion of configurationally pure (2E,7'R,11'R)-12b into natural vitamin K1 is achieved through saponification and oxidation with air.
Recent advances in the methodology have focused on developing more efficient catalytic systems for the stereocontrolled alkylation reactions. The use of chiral ligands and optimized reaction conditions has led to improvements in both yield and stereoselectivity [10] [11]. These developments demonstrate the continued importance of (R)-(+)-citronellic acid as a chiral building block in the synthesis of complex natural products.
The biological significance of (R,R)-phytol extends beyond its role as a chlorophyll component. Research has shown that phytol exhibits anticancer and immune-enhancing effects . The compound interacts with various enzymes and proteins, and it serves as a precursor for the synthesis of synthetic forms of vitamins E and K1 . The stereocontrolled synthesis of (R,R)-phytol from (R)-(+)-citronellic acid therefore provides access to a compound with significant biological and commercial importance.
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